N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Patel et al. synthesized a novel series of thiazolidinone derivatives incorporating chromen and triazinyl moieties. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi, demonstrating the compound's potential for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Antitumor and Antioxidant Activities
Bialy and Gouda reported on the synthesis of benzothiophene derivatives using cyanoacetamide, including structures similar to the compound . Their synthesized compounds were evaluated for antitumor and antioxidant activities, revealing several compounds with promising antioxidant activities (Bialy & Gouda, 2011).
Structural Studies
Amr et al. conducted a synthesis leading to a product identified through X-ray study as 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]-pyrimidine. This study contributes to the understanding of the structural aspects of compounds incorporating chromen and triazinyl groups (Amr, Hafez, Ali, Al-Omar, Al-Omar, & Ghabbour, 2016).
Crystallographic Analysis
Lu et al. presented a crystallographic analysis of a compound within the same family, highlighting the molecular and crystal structure which supports the understanding of its chemical behavior and potential interactions (Lu, Qin, Zhu, & Yang, 2004).
Intermediates in Synthesis
Fattahi et al. isolated intermediates in the synthesis of new tricyclic compounds, providing insight into the reaction pathways and potential for creating diverse derivatives for further biological evaluation (Fattahi, Davoodnia, Pordel, Beyramabadi, & Tavakoli-Hoseini, 2018).
Mechanism of Action
For more scientific articles related to chemical compounds, you can explore resources like the Royal Society of Chemistry . Additionally, microfluidic synthesis methods have been developed for related pyrrolidin-2-ones , which might provide further insights into similar compounds’ mechanisms of action. Mechanistically, the formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . 🧪🔬
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-25(2)19-22-17(23-20(24-19)26-9-5-6-10-26)12-21-18(28)16-11-14(27)13-7-3-4-8-15(13)29-16/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHGTYHFVZOQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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